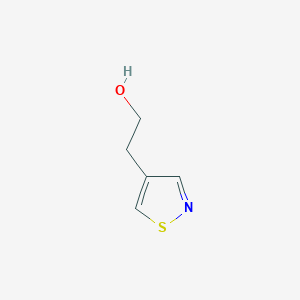
2-(1,2-Thiazol-4-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-Thiazol-4-yl)ethan-1-ol is a heterocyclic compound featuring a thiazole ring, which consists of both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Thiazol-4-yl)ethan-1-ol typically involves the reduction of ethyl 2-(1,2-thiazol-4-yl)acetate. One common method includes the use of diisobutylaluminium hydride (DIBAL-H) in dichloromethane at room temperature under an inert atmosphere. The reaction mixture is stirred for several hours, followed by quenching with saturated sodium bicarbonate solution. The organic layer is then extracted, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue is purified by flash chromatography to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-(1,2-Thiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 2-(1,2-Thiazol-4-yl)ethanal or 2-(1,2-Thiazol-4-yl)ethanoic acid.
Reduction: Various reduced thiazole derivatives.
Substitution: Halogenated thiazole derivatives.
科学研究应用
2-(1,2-Thiazol-4-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(1,2-Thiazol-4-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For instance, it may inhibit microbial growth by interfering with essential enzymatic processes in bacteria or fungi .
相似化合物的比较
2-(1,3-Thiazol-4-yl)ethan-1-ol: Similar structure but with a different arrangement of nitrogen and sulfur atoms.
2-(Pyrrolidin-1-yl)ethan-1-ol: Contains a pyrrolidine ring instead of a thiazole ring.
2-(Piperazin-1-yl)ethan-1-ol: Features a piperazine ring.
Uniqueness: 2-(1,2-Thiazol-4-yl)ethan-1-ol is unique due to its specific thiazole ring structure, which imparts distinct chemical reactivity and biological activity.
生物活性
2-(1,2-Thiazol-4-yl)ethan-1-ol is an organic compound characterized by a thiazole ring and an alcohol functional group. Its molecular formula is CHNOS, with a molecular weight of approximately 145.18 g/mol. The thiazole moiety contributes to its biological reactivity, making it a subject of interest in medicinal chemistry for potential therapeutic applications.
Biological Properties
The biological activity of this compound has been explored primarily in the context of its antimicrobial and anticancer properties. Thiazole derivatives are known to interact with various biological targets, including enzymes and receptors, which modulates their activity and can lead to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds containing thiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated that these compounds can outperform established antibiotics in terms of efficacy against certain pathogens .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| This compound | E. coli | 15 |
| S. aureus | 10 | |
| Pseudomonas aeruginosa | 12 |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In particular, this compound has shown promise in inhibiting the proliferation of cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HEPG2 (Liver) | This compound | 25 |
| MCF7 (Breast) | This compound | 30 |
| A549 (Lung) | This compound | 28 |
The biological activity of thiazole derivatives like this compound is attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : These compounds can inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in pathogens and cancer cells.
- Receptor Modulation : Interaction with receptors can alter signaling pathways associated with cell growth and apoptosis.
- Molecular Docking Studies : Computational studies have indicated strong binding affinities between thiazole derivatives and various target proteins, suggesting potential for drug development .
Case Studies
One notable study evaluated the cytotoxic effects of several thiazole derivatives on different cancer cell lines using the MTT assay method. The study found that increasing concentrations of the compounds led to a dose-dependent decrease in cell viability, confirming their potential as anticancer agents .
Another research effort focused on the antimicrobial efficacy of thiazole-based compounds against multi-drug resistant strains. Results indicated that these compounds could serve as lead candidates for developing new antibiotics .
属性
分子式 |
C5H7NOS |
|---|---|
分子量 |
129.18 g/mol |
IUPAC 名称 |
2-(1,2-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C5H7NOS/c7-2-1-5-3-6-8-4-5/h3-4,7H,1-2H2 |
InChI 键 |
GNKHNBDKZVAMFC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NS1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















